molecular formula C16H11N3O5 B2561288 3-(3-Nitrobenzamido)benzofuran-2-carboxamide CAS No. 477510-94-4

3-(3-Nitrobenzamido)benzofuran-2-carboxamide

Cat. No.: B2561288
CAS No.: 477510-94-4
M. Wt: 325.28
InChI Key: MCHKZWJLLGDOIM-UHFFFAOYSA-N
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Description

This compound is part of the benzofuran derivatives family, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrobenzamido)benzofuran-2-carboxamide typically involves a multi-step process starting from a benzofuran precursor. One common method includes the nitration of benzofuran followed by amide formation. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrobenzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Often used to convert the nitro group to an amine group.

    Substitution: Commonly involves replacing one functional group with another under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized benzofuran compounds .

Scientific Research Applications

3-(3-Nitrobenzamido)benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 3-(3-Nitrobenzamido)benzofuran-2-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide
  • 3-(3-Nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide
  • Benzofuran-2-carboxamide derivatives

Uniqueness

What sets 3-(3-Nitrobenzamido)benzofuran-2-carboxamide apart from similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-[(3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5/c17-15(20)14-13(11-6-1-2-7-12(11)24-14)18-16(21)9-4-3-5-10(8-9)19(22)23/h1-8H,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHKZWJLLGDOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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